Methyl 3,4-dimethoxycinnamate

Analytical Chemistry Electrophoresis Caffeine Analysis

Researchers investigating epigenetic regulation in liver cancer or developing cinnamate-based fungicides frequently encounter inconsistent activity from unsubstituted cinnamate analogs. Methyl 3,4-dimethoxycinnamate (CAS 5396-64-5) resolves this with its essential 3,4-dimethoxy substitution pattern, delivering quantifiable, reproducible bioactivity across multiple validated models. • Inhibits global DNA methylation in Hep3B cells (IC50 109.7-364.2 µM), significantly more potent than free caffeic acid • Reference standard in US Patent 11,533,912 for fungicide SAR studies; progenitor scaffold of dimethomorph & flumorph • Essential intermediate for Abamine synthesis (NCED inhibitor) in ABA signaling research • Validated background electrolyte for caffeine analysis with LOD 33 mg/L; superior stability vs. caffeate Supplied with full Certificate of Analysis. Standard global shipping for R&D procurement.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
Cat. No. B8806434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dimethoxycinnamate
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)OC)OC
InChIInChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3
InChIKeyJXRYDOZRPYFBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate: Core Properties & Procurement


Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate (CAS 5396-64-5, also known as methyl 3,4-dimethoxycinnamate) is an alkyl cinnamate ester with the molecular formula C₁₂H₁₄O₄ and molecular weight of 222.24 g/mol [1]. It is a phenylpropanoid derivative characterized by two methoxy groups at the 3- and 4-positions of the phenyl ring, which significantly influence its physicochemical properties and biological profile compared to simpler cinnamates . The compound exists primarily as the (E)-isomer and is recognized as both a natural product found in plants such as Corydalis claviculata and a versatile synthetic intermediate in agrochemical and pharmaceutical research [2].

Phytochemical research: identified in Corydalis claviculata; relevant for natural product studies.
CZE method development: reported higher stability as background electrolyte for caffeine analysis.
Epigenetic cell studies: reported modulation of DNA methylation in Hep3B cells.

Why Generic Cinnamates Cannot Substitute


Generic substitution of methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate with simpler methyl cinnamate or other mono-substituted analogs is scientifically unjustified due to the profound impact of the 3,4-dimethoxy substitution pattern on both biological activity and analytical utility. The dual methoxy groups confer enhanced chemical stability in electrophoretic applications and significantly alter the compound's lipophilicity and hydrogen-bonding capacity, directly affecting cellular uptake and target engagement [1]. Furthermore, this specific substitution pattern is critical for its role as an inhibitor of uredospore germination and global DNA methylation in Hep3B cells—activities that are absent or substantially reduced in the parent cinnamic acid or mono-methoxy derivatives . The following evidence demonstrates quantifiable differentiation across key performance dimensions.

Dimethoxy pattern 3,4-Dimethoxy substitution alters lipophilicity and hydrogen bonding; simpler cinnamates may not replicate cellular uptake or target engagement.
CZE additive performance Reported stability and resolution benefits are substitution-dependent; unsubstituted cinnamates may not provide comparable complexation or peak resolution.
Biological activity DNA methylation modulation in Hep3B cells is reported for this dimethoxy analog; mono-methoxy or parent cinnamic acid may not show comparable modulation.

Quantitative Differentiation Evidence


CZE Stability & Resolution vs. Caffeate

In capillary zone electrophoresis (CZE) for caffeine determination, 3,4-dimethoxycinnamate demonstrated superior performance as a background electrolyte additive compared to caffeate. The use of 3,4-dimethoxycinnamate resulted in greater chemical stability and improved resolution of caffeine, theobromine, and theophylline peaks [1]. The background electrolyte was composed of 20 mmol/L 3,4-dimethoxycinnamic acid adjusted to pH 8.5 with Tris, enabling precise quantitation with a limit of detection (LOD) of 33 mg/L caffeine [2].

CZE Stability & Resolution
Head-to-head
Greater chemical stability and improved peak resolution vs. caffeate
Supports reproducible caffeine quantitation in complex matrices
20 mM 3,4-dimethoxycinnamic acid, pH 8.5; LOD 33 mg/L caffeine
Analytical Chemistry Electrophoresis Caffeine Analysis

Cytotoxicity & DNA Methylation Inhibition in Hep3B

Methyl 3,4-dimethoxycinnamate (compound 22) was among a series of methyl benzoate and cinnamate analogs evaluated for cytotoxic activity and global DNA methylation inhibition in Hep3B hepatocellular carcinoma cells. The cinnamic derivatives (including 22) exhibited IC50 values in the range of 109.7–364.2 µM, demonstrating significantly greater potency than the parent free caffeic acid, which required higher concentrations for comparable effect [1]. Compound 22, along with analogs 11, 14, and 21, showed relevant activities in both cytotoxicity and DNA methylation inhibition, reducing overall methylation levels by 63% to 97% [2].

Cytotoxicity in Hep3B
Cross-study comparable
IC50 109.7–364.2 µM
Reported cytotoxicity and DNA methylation reduction (63–97%) in Hep3B cells
Viability assay; more potent than free caffeic acid in same study
Cancer Epigenetics Hepatocellular Carcinoma DNA Methylation

Agrochemical Fungicidal Benchmark Control

Methyl 3,4-dimethoxycinnamate served as the control compound (Compound A) in a patent evaluating novel cinnamate derivatives for crop fungal disease control. The patent states that the novel compounds exhibit antifungal activities with field efficiencies 'superior to or comparable to that of the control compound, methyl 3,4-dimethoxy cinnamate' [1]. Furthermore, the compound is the direct chemical progenitor of the commercial fungicides dimethomorph and flumorph, with the cis-isomer of methyl 3,4-dimethoxycinnamate being the active antifungal form [2].

Fungicidal Benchmark
Class-level inference
Control standard for novel cinnamate derivatives in US Patent 11,533,912
Established reference for antifungal SAR studies
Progenitor of commercial fungicides dimethomorph and flumorph
Agrochemical Fungicide Crop Protection

Physicochemical Profile: LogP & PSA Advantage

The dual methoxy substitution of methyl 3,4-dimethoxycinnamate yields a calculated LogP of 1.89–2.20 and a topological polar surface area (TPSA) of 44.76–44.80 Ų, placing it within favorable Lipinski rule-of-five space for oral bioavailability [1]. Aqueous solubility is reported as 38 µg/mL . Compared to non-methoxylated methyl cinnamate (LogP ~1.6, TPSA ~26 Ų), the target compound exhibits increased lipophilicity balanced by higher hydrogen-bond acceptor capacity, which can improve membrane permeability while maintaining reasonable solubility [2].

Lipophilicity (LogP)
Cross-study comparable
1.89–2.20 (Δ +0.3–0.6 vs. methyl cinnamate)
Indicates balanced permeability and solubility profile
TPSA 44.76–44.80 Ų; favorable Lipinski parameters
Drug Design ADME Formulation

Synthetic Intermediate for Abamine & Agrochemicals

Methyl (E)-3,4-dimethoxycinnamate is a documented intermediate in the synthesis of Abamine, an inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED), the key regulatory enzyme in abscisic acid (ABA) biosynthesis in plants . It also serves as the foundational scaffold for the commercial fungicides dimethomorph and flumorph [1]. This contrasts with simpler methyl cinnamate, which lacks the dimethoxy functionality required for these specific derivatizations.

Synthetic Intermediate
Class-level inference
Key precursor for Abamine (NCED inhibitor) and dimethomorph/flumorph
Enables synthesis of ABA pathway probes and agrochemical leads
Requires 3,4-dimethoxy substitution for derivatization
Synthetic Chemistry Plant Biology Agrochemical

Evidence-Based Application Scenarios


Epigenetic DNA Methylation Studies in Liver Cancer

Based on its demonstrated cytotoxicity and global DNA methylation inhibition in Hep3B cells , methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is an appropriate selection for researchers investigating the role of DNA methylation in liver cancer. Its enhanced potency relative to free caffeic acid (IC50 range 109.7–364.2 µM vs. higher caffeic acid concentrations) makes it a more efficient probe for dose-response studies in epigenetic drug discovery [6].

Agrochemical Fungicide Lead Optimization

Agrochemical researchers developing novel fungicides should consider this compound as a validated benchmark control. As documented in US Patent 11,533,912, methyl 3,4-dimethoxy cinnamate serves as the reference standard against which new cinnamate derivatives are measured for field efficacy . Its established role as the progenitor of commercial fungicides dimethomorph and flumorph further underscores its utility as a scaffold for structure-activity relationship (SAR) studies [6].

CZE Method Development for Caffeine Quantitation

Analytical chemists seeking robust electrophoretic methods for caffeine analysis should prioritize 3,4-dimethoxycinnamate over caffeate as a background electrolyte additive. Its greater chemical stability and improved resolution of alkylxanthines (caffeine, theobromine, theophylline) lead to more reliable quantitation in complex matrices like coffee, with a validated LOD of 33 mg/L caffeine . This directly impacts method reproducibility and compliance with regulatory norms [6].

Synthesis of Plant ABA Inhibitors (Abamine)

For plant biologists investigating abscisic acid (ABA) signaling, methyl (E)-3,4-dimethoxycinnamate is an essential synthetic intermediate for preparing Abamine, a known inhibitor of the key ABA biosynthetic enzyme NCED . Procurement of this specific ester is required for downstream synthesis, as simpler cinnamate esters lack the requisite 3,4-dimethoxy substitution pattern necessary for NCED inhibition activity .

Application
Selection Property
Validation Focus
Liver cancer cell DNA methylation studies
Reported DNA methylation modulation potency
Cytotoxicity and global methylation endpoint validation
Agrochemical fungicide development
Benchmark control for antifungal SAR
Field efficacy comparison with novel derivatives
CZE caffeine quantitation
High stability background electrolyte
LOD, resolution, and reproducibility in coffee matrices
Abamine synthesis for ABA research
Dimethoxy substitution for NCED inhibition
Synthetic route verification and ABA pathway studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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